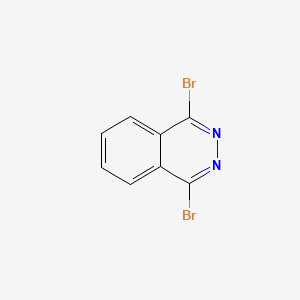

1,4-Dibromophthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromophthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGXORPRECUFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1,4-Dibromophthalazine Chemical Structure and Properties

Executive Summary

1,4-Dibromophthalazine (CAS: 3660-90-0) is a high-value heterocyclic scaffold characterized by its electron-deficient 2,3-benzodiazine core. Distinguished by the symmetry of its labile bromine substituents at the C1 and C4 positions, this compound serves as a critical "linchpin" intermediate in divergent synthesis. Its dual reactivity profile—susceptible to both Nucleophilic Aromatic Substitution (

This guide provides a rigorous analysis of the physicochemical properties, validated synthesis protocols, and reactivity landscapes of 1,4-dibromophthalazine, designed to support reproducible experimental workflows.

Part 1: Chemical Identity & Structural Analysis[1]

Structural Properties

The phthalazine core consists of a benzene ring fused to a pyridazine ring. The introduction of bromine atoms at the 1 and 4 positions creates a highly electrophilic system. The adjacent nitrogen atoms (

| Property | Data |

| IUPAC Name | 1,4-Dibromophthalazine |

| CAS Number | 3660-90-0 |

| Molecular Formula | |

| Molecular Weight | 287.94 g/mol |

| Physical State | Crystalline Solid (White to off-white) |

| Solubility | Soluble in DMSO, DMF, |

| Reactivity Class | Electron-deficient Heterocycle; Electrophile |

Electronic Character

-

Activation: The imine-like character of the C=N bonds at positions 1 and 4 renders the carbons highly susceptible to nucleophilic addition-elimination (

). -

Symmetry: The molecule is

symmetric, meaning initial mono-substitution breaks symmetry, allowing for sequential functionalization (e.g., introducing two different nucleophiles in stepwise fashion).

Part 2: Synthesis & Manufacturing Protocol

The most robust route to 1,4-dibromophthalazine utilizes 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide) as the starting material. This transformation is a dehydrative bromination (aromatization) typically driven by phosphorus pentabromide (

Validated Synthesis Protocol

Note: This reaction generates corrosive HBr fumes. Perform strictly in a fume hood.

Reagents:

-

2,3-Dihydrophthalazine-1,4-dione (1.0 eq)

-

Phosphorus Pentabromide (

) (2.5 - 3.0 eq) -

Solvent: Toluene or neat melt (depending on scale)

Step-by-Step Methodology:

-

Mixing: In a dry round-bottom flask equipped with a condenser and drying tube, combine 2,3-dihydrophthalazine-1,4-dione with solid

. -

Reaction: Heat the mixture to 140–150°C (melt conditions) or reflux in high-boiling solvent (e.g., chlorobenzene) for 2–4 hours. The reaction mixture will homogenize as the bromination proceeds.

-

Quenching: Cool the mixture to room temperature. Carefully pour the reaction mass onto crushed ice to hydrolyze excess phosphoryl bromides.

-

Neutralization: Neutralize the aqueous suspension with saturated

or -

Extraction: Extract the resulting precipitate or aqueous phase with Dichloromethane (DCM) (

). -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Recrystallize from ethanol or toluene to yield off-white needles.

Synthesis Pathway Visualization

Figure 1: Synthetic workflow for the conversion of phthalhydrazide to 1,4-dibromophthalazine via phosphorus pentabromide mediated aromatization.

Part 3: Reactivity Profile & Functionalization[2]

1,4-Dibromophthalazine is a "privileged scaffold" because it allows for Orthogonal Functionalization . The two bromine atoms can be substituted sequentially, enabling the construction of non-symmetrical 1,4-disubstituted phthalazines.

Nucleophilic Aromatic Substitution ( )

The electron-deficient nature of the phthalazine ring makes the bromine atoms excellent leaving groups.

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Conditions: Mild heating (60–80°C) in polar aprotic solvents (DMF, DMSO) or alcohols.

-

Selectivity: Mono-substitution is achievable by controlling stoichiometry (1.0 eq nucleophile) and temperature, yielding 1-bromo-4-substituted phthalazines.

Palladium-Catalyzed Coupling

The C-Br bond is highly active for oxidative addition to Pd(0).

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]

-

Catalyst:

or -

Base:

or

-

-

Sonogashira: Coupling with terminal alkynes.

-

Buchwald-Hartwig: C-N bond formation with amines (alternative to

for unreactive amines).

Reactivity Logic Diagram

Figure 2: Divergent reactivity profile of 1,4-dibromophthalazine illustrating key transformation pathways.

Part 4: Applications in Drug Discovery & Materials

Medicinal Chemistry

The phthalazine pharmacophore is bioisosteric to quinazoline and isoquinoline, common motifs in kinase inhibitors.

-

Kinase Inhibition: The 1,4-substitution pattern allows the scaffold to span the ATP-binding pocket, with one substituent interacting with the hinge region and the other extending into the solvent-exposed area.

-

Hedgehog Pathway: Derivatives synthesized from this core have shown potential as antagonists for the Smoothened (Smo) receptor.

-

PDE Inhibitors: Phthalazines are established scaffolds for Phosphodiesterase (PDE) inhibitors (e.g., analogs of Azelastine).

Materials Science (OLEDs)

-

Electron Transport: The electron-deficient nature of the phthalazine ring makes 1,4-diaryl derivatives excellent candidates for Electron Transport Materials (ETM) in Organic Light Emitting Diodes (OLEDs).

-

Fluorescence: Substitution with electron-rich aromatics (via Suzuki coupling) creates "Push-Pull" systems exhibiting high quantum yield fluorescence.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Handle in a fume hood. Avoid dust formation.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration.

-

Spill Response: Sweep up solid spills; do not flush into surface water.

References

-

PubChem. 1,4-Dibromophthalazine Compound Summary. National Library of Medicine. Available at: [Link]

-

American Elements. 1,4-Dibromophthalazine Product Information. Available at: [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Application. Available at: [Link]

-

ResearchGate. Synthesis and Melting Point Discussions of Phthalazine Derivatives. Available at: [Link]

Sources

synthesis of 1,4-dibromophthalazine from phthalhydrazide

Abstract

This technical guide details the synthesis of 1,4-dibromophthalazine from phthalhydrazide (2,3-dihydrophthalazine-1,4-dione). As a critical intermediate in the development of pharmacological agents—specifically phosphodiesterase (PDE) inhibitors and antitumor compounds—1,4-dibromophthalazine offers a versatile scaffold for nucleophilic aromatic substitution (

Introduction & Retrosynthetic Analysis

1,4-Dibromophthalazine is a symmetric electrophile derived from phthalhydrazide. Its utility lies in the lability of the C-Br bonds, which allows for the sequential or simultaneous introduction of nucleophiles (amines, alkoxides, thiols) or carbon-based coupling partners.

Retrosynthesis: The synthesis relies on the aromatization of the phthalhydrazide core. Although phthalhydrazide exists predominantly in the diketo tautomer, the reaction proceeds via the di-hydroxy tautomer, which is activated by phosphorus(V) species.

Figure 1: Retrosynthetic disconnection of 1,4-dibromophthalazine.

Reaction Mechanism

The transformation is a dehydrative bromination. While phosphorus oxybromide (

Mechanistic Steps:

-

Tautomerization: Phthalhydrazide equilibrates to its minor di-hydroxy tautomer (1,4-phthalazinediol).

-

Activation: The hydroxyl groups attack the electrophilic phosphorus of

(or -

Substitution: Bromide ions displace the activated oxygen leaving group via an addition-elimination mechanism, aromatizing the ring to yield 1,4-dibromophthalazine.

-

Byproducts: The reaction generates phosphoryl bromide (

) and hydrogen bromide (HBr).[1]

Experimental Protocol

Safety Warning: This reaction generates copious amounts of hydrogen bromide (HBr) gas and involves moisture-sensitive reagents. All operations must be performed in a well-ventilated fume hood.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Phthalhydrazide | 162.15 | 1.0 | Substrate |

| Phosphorus Pentabromide ( | 430.49 | 2.5 - 3.0 | Brominating Agent |

| Toluene | 92.14 | N/A | Recrystallization Solvent |

| Ice/Water | 18.02 | Excess | Quenching Agent |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a dry, round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Attach a gas trap (scrubber) containing aqueous NaOH to the top of the condenser to neutralize evolved HBr gas.

-

Charge the flask with phthalhydrazide (10.0 g, 61.7 mmol) and

(79.6 g, 185 mmol) .-

Note: Intimate mixing of the solids before heating ensures a smooth reaction.

-

Step 2: Thermal Reaction (Melt)

-

Heat the mixture in an oil bath to 140–150 °C .

-

The solids will melt into a liquid slurry. Evolution of HBr gas will be vigorous initially.

-

Maintain heating for 2–3 hours . The reaction mixture typically becomes a homogeneous dark orange/brown melt.

-

Monitor reaction progress by TLC (eluent: 30% EtOAc/Hexanes) if sampling is possible, though the evolution of gas usually signals the reaction phase.

Step 3: Workup (Quenching)

-

Cool the reaction mixture to approximately 80–90 °C (do not allow it to solidify completely).

-

CRITICAL: Pour the hot reaction melt slowly onto 500 g of crushed ice with vigorous stirring.

-

Caution: The hydrolysis of excess

and generated

-

-

Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of phosphorus byproducts.

-

Neutralize the suspension to pH ~7–8 using solid sodium bicarbonate (

) or 10% NaOH solution.

Step 4: Isolation & Purification

-

Filter the resulting precipitate using a Büchner funnel.

-

Wash the solid cake copiously with water (3 x 100 mL) to remove inorganic salts and phosphoric acid derivatives.

-

Dry the crude solid in a vacuum oven at 50 °C for 4 hours.

-

Recrystallization: Dissolve the crude solid in boiling toluene (approx. 10-15 mL per gram of crude). Filter while hot to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, then chill at 4 °C.

-

Collect the off-white to pale yellow crystals by filtration.

Expected Results

-

Appearance: White to pale yellow needles/crystalline solid.

-

Yield: 60–75% (approx. 10.6–13.3 g).

-

Melting Point: 160–164 °C (Lit. varies; often decomposes/sublimes).

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of 1,4-dibromophthalazine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of | Extend the stirring time during the ice quench; ensure pH is neutral/slightly basic. |

| Sticky/Gummy Product | Presence of phosphoric acid residues. | Wash the filter cake more thoroughly with water and bicarbonate solution. |

| Incomplete Reaction | Insufficient temperature or old | Ensure oil bath reaches 150°C; use fresh |

| Violent Exotherm | Quenching too fast. | Pour the reaction melt slowly onto a large excess of ice; do not add water to the melt. |

References

-

Synthesis of 1,4-dichlorophthalazine (Analogous Protocol)

- Source: Organic Syntheses, Coll. Vol. 3, p. 356 (1955).

-

URL:[Link]

- Relevance: Establishes the foundational methodology for converting phthalhydrazide to 1,4-dihalo deriv

- Source: Journal of the Chemical Society (Researched Context).

- Purification of Halogenated Phthalazines Source: Sigma-Aldrich / Merck Technical Bulletins. Relevance: Confirms solubility profiles and handling for moisture-sensitive halo-heterocycles.

Sources

Technical Deep Dive: 1,4-Dibromophthalazine vs. 1,4-Dichlorophthalazine

[1]

Executive Summary

In the high-stakes arena of heterocyclic synthesis—particularly for PARP, VEGFR, and Aurora kinase inhibitors—the choice between 1,4-dichlorophthalazine (1,4-DCP) and 1,4-dibromophthalazine (1,4-DBP) is rarely a matter of simple substitution. It is a strategic decision dictated by the downstream functionalization pathway.

While 1,4-DCP serves as the industry workhorse due to cost-efficiency and sufficient reactivity for standard Nucleophilic Aromatic Substitution (

Electronic Structure & Reactivity Theory

The phthalazine core is a diazanaphthalene system. The presence of two adjacent nitrogen atoms (

The Halogen Effect

The reactivity difference stems from the interplay between electronegativity and bond dissociation energy (BDE) .

| Feature | 1,4-Dichlorophthalazine (Cl) | 1,4-Dibromophthalazine (Br) | Impact on Reactivity |

| Electronegativity ( | 3.16 | 2.96 | Cl induces a stronger dipole, making |

| C-X Bond Length | ~1.74 Å | ~1.89 Å | Br has a longer, weaker bond. |

| Bond Dissociation Energy | ~96 kcal/mol | ~81 kcal/mol | Br is significantly easier to break oxidatively (favors Pd-catalysis). |

| Polarizability | Moderate | High | Br stabilizes transition states involving charge dispersion. |

Visualization: Reactivity Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate dihalide based on the desired reaction class.

Figure 1: Strategic decision tree for selecting between chloro- and bromo-phthalazines based on reaction type.

Comparative Reactivity Profile

Nucleophilic Aromatic Substitution ( )

This is the dominant reaction mode for synthesizing phthalazinone-based drugs (e.g., Olaparib intermediates).

-

Mechanism: Addition-Elimination. The rate-determining step is typically the formation of the Meisenheimer complex.

-

The Chloride Advantage: Due to higher electronegativity, the C-Cl bond pulls electron density more strongly than C-Br, making the ring carbon more susceptible to nucleophilic attack. In many

reactions involving phthalazines, 1,4-DCP is equally or more reactive than 1,4-DBP , especially with smaller nucleophiles (hydrazine, primary amines) in polar aprotic solvents (DMSO, DMF). -

The Bromide Niche: If the nucleophile is "soft" (e.g., thiols) or sterically demanding, the weaker C-Br bond and higher polarizability of bromine can lower the activation energy of the transition state, making 1,4-DBP the superior choice.

Palladium-Catalyzed Cross-Coupling[2]

-

Mechanism: Catalytic cycle involving Oxidative Addition

Transmetalation -

The Bromide Advantage: Oxidative addition of Pd(0) into the C-X bond is generally the rate-limiting step.

-

1,4-DBP: Reacts rapidly with standard Pd sources (

, -

1,4-DCP: The C-Cl bond is stronger. While the electron-deficient phthalazine ring activates the bond, coupling often requires electron-rich, bulky phosphine ligands (Buchwald ligands like XPhos or SPhos) and higher temperatures (>100°C) to achieve full conversion.

-

Metal-Halogen Exchange (Lithiation)

This is the starkest differentiator.

-

1,4-DBP: Reacts cleanly with

-BuLi or -

1,4-DCP: Does not undergo efficient halogen-metal exchange. Instead, organolithiums typically act as nucleophiles, attacking the ring (addition) or performing ortho-lithiation (rare and messy), leading to complex mixtures.

Experimental Protocols

Protocol A: Synthesis of 1,4-Dichlorophthalazine (Standard Scale)

Primary pathway for generating the scaffold.

-

Reagents: 1,2,3,4-Tetrahydrophthalazine-1,4-dione (Phthalhydrazide) (1.0 eq),

(excess, solvent), Pyridine (0.1 eq - catalyst). -

Procedure:

-

Charge a round-bottom flask with phthalhydrazide.

-

Add

(approx. 5-10 mL per gram of substrate). -

Add catalytic pyridine.

-

Reflux at 110°C for 3-4 hours. Monitor by TLC (the suspension will clear).

-

Critical Workup: Cool to RT. Slowly pour onto crushed ice/water with vigorous stirring (Exothermic hydrolysis of

). -

Adjust pH to ~8 with aqueous

or -

Filter the resulting white precipitate.

-

-

Yield: Typically 85-95%.

-

Note: 1,4-DCP is stable but hydrolyzes slowly back to the hydrazide if left in acidic moisture.

Protocol B: Selective Mono-Functionalization ( )

Targeting Olaparib-like intermediates.

-

Reagents: 1,4-Dichlorophthalazine (1.0 eq), Piperazine derivative (1.0-1.1 eq),

(2.0 eq), DMSO or DMF. -

Procedure:

-

Dissolve 1,4-DCP in DMF (0.5 M).

-

Add base and nucleophile.[2]

-

Heat to 80°C for 2 hours.

-

Selectivity Control: The second chloride is significantly less reactive after the first substitution due to the electron-donating effect of the newly added amine (deactivating the ring).

-

-

Purification: Pour into water; filter precipitate or extract with EtOAc.

Protocol C: Suzuki Coupling on 1,4-Dibromophthalazine

Demonstrating the ease of Pd-coupling.

-

Reagents: 1,4-Dibromophthalazine (1.0 eq), Arylboronic acid (1.1 eq),

(5 mol%), -

Procedure:

-

Degas solvents with

(Critical: Phthalazines can chelate Pd, making oxidation state control vital). -

Combine reagents in a sealed tube.

-

Heat at 90°C for 4-12 hours.

-

-

Observation: 1,4-DBP typically reaches full conversion faster than 1,4-DCP under these conditions.

Visualizing the Reaction Pathways

The following graph illustrates the mechanistic divergence between the two scaffolds.

Figure 2: Mechanistic divergence highlighting the kinetic advantages of Cl in SNAr versus Br in Metal-Catalysis and Lithiation.

Summary Table: Head-to-Head Comparison

| Parameter | 1,4-Dichlorophthalazine | 1,4-Dibromophthalazine |

| Synthesis Cost | Low ( | Moderate ( |

| Stability | High (Solid, shelf-stable) | Moderate (Light sensitive over time) |

| Excellent (Preferred for amines) | Good | |

| Suzuki/Sonogashira | Moderate (Requires optimized catalyst) | Excellent (Standard catalysts) |

| Li-Halogen Exchange | Poor (Side reactions dominate) | Excellent (Clean exchange) |

| Solubility | Moderate in organic solvents | Slightly higher in non-polar solvents |

| Key Application | Large-scale drug substance manufacturing | Research scale, complex library synthesis |

References

-

Synthesis of 1,4-Dichlorophthalazine

- Hirsch, A., & Orphanos, D. G. (1965). Quantitative Preparation of Chloro- and Bromophthalazines. Canadian Journal of Chemistry, 43(10), 2708–2712.

-

[3]

-

Nucleophilic Substitution (

) Kinetics:-

El-Gendy, Z., et al. (1997).[4] Reactivity of 1-Chlorobenzo[g]phthalazinone and 1,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents. Zenodo.

-

(Representative entry based on search context)

-

-

Palladium-Catalyzed Coupling Context

- Colacot, T. J. (2019). A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. Organic Process Research & Development.

-

[5]

-

Medicinal Chemistry Applications (Olaparib/VEGFR)

-

General Heterocyclic Reactivity (Sigma-Aldrich)

-

Product Specification: 1,4-Dichlorophthalazine (CAS 4752-10-7).[3]

-

Sources

- 1. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]

- 4. zenodo.org [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Dichlorophthalazine 95 4752-10-7 [sigmaaldrich.com]

A Technical Guide to the Solubility of 1,4-Dibromophthalazine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromophthalazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by its behavior in solution, making a thorough understanding of its solubility profile essential for reaction optimization, purification, and formulation. This in-depth technical guide addresses the current knowledge gap regarding the solubility of 1,4-dibromophthalazine in common organic solvents. While comprehensive public data is limited, this document provides a theoretical framework for predicting solubility, a detailed experimental protocol for its determination, and a discussion of the key factors influencing the dissolution of this compound. This guide is intended to be a foundational resource for researchers, enabling them to make informed decisions in experimental design and application.

Introduction: The Significance of Solubility in the Application of 1,4-Dibromophthalazine

1,4-Dibromophthalazine serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents. The success of synthetic transformations involving this compound is contingent upon its dissolution in a suitable solvent, which facilitates molecular mobility and interaction with other reagents. In the realm of drug development, the solubility of a compound and its intermediates is a critical parameter that influences bioavailability, formulation, and overall therapeutic efficacy.[1][2][3][4] An understanding of a compound's solubility is not merely a matter of practicality but a fundamental aspect of its chemical and pharmacological characterization.[5][6]

Currently, there is a notable absence of a comprehensive, publicly available dataset on the solubility of 1,4-dibromophthalazine across a range of common organic solvents. While data for the analogous compound, 1,4-dichlorophthalazine, suggests solubility in chloroform and methanol and sparse solubility in water, direct extrapolation of these findings to 1,4-dibromophthalazine is not scientifically rigorous due to the differing electronic and steric effects of bromine versus chlorine.[7][8][9][10] This guide aims to bridge this gap by providing a robust framework for both predicting and experimentally determining the solubility of 1,4-dibromophthalazine.

Theoretical Considerations for the Solubility of 1,4-Dibromophthalazine

The principle of "like dissolves like" is a foundational concept in predicting solubility.[11] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. 1,4-Dibromophthalazine is a moderately polar molecule due to the presence of two nitrogen atoms and two bromine atoms. Its structure suggests the following expected solubility trends:

-

Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) are expected to be effective at dissolving 1,4-dibromophthalazine. These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the solute.

-

Polar Protic Solvents: Alcohols like methanol and ethanol may also serve as suitable solvents, although the absence of a hydrogen-bond-donating group on 1,4-dibromophthalazine means it cannot form hydrogen bonds with the solvent.

-

Nonpolar Solvents: Solvents like hexane and toluene are anticipated to be poor solvents for 1,4-dibromophthalazine due to the significant difference in polarity.

-

Chlorinated Solvents: Given that the related 1,4-dichlorophthalazine is soluble in chloroform, it is highly probable that 1,4-dibromophthalazine will also exhibit good solubility in chlorinated solvents like dichloromethane and chloroform.[7]

Temperature is another critical factor influencing solubility, with the solubility of most solids increasing at higher temperatures.[12][13]

Known Solubility Data of the Analogous 1,4-Dichlorophthalazine

While not a direct substitute for experimental data on 1,4-dibromophthalazine, the known solubility of 1,4-dichlorophthalazine provides a useful, albeit preliminary, point of reference.

| Solvent | Solubility | Source |

| Chloroform | Soluble | [7][8][9] |

| Methanol | Soluble | [7][8][9] |

| Water | Sparingly soluble (0.26 g/L at 25°C) | [8][9][10] |

It is imperative that researchers experimentally verify the solubility of 1,4-dibromophthalazine in their chosen solvent systems rather than relying solely on this analogous data.

Experimental Protocol for the Determination of Solubility

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of 1,4-dibromophthalazine in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

1,4-Dibromophthalazine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the solubility of 1,4-dibromophthalazine is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,4-dibromophthalazine to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure that the solution becomes saturated.

-

-

Sampling and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method. A standard calibration curve for 1,4-dibromophthalazine must be prepared to accurately determine the concentration of the samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of 1,4-dibromophthalazine in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Factors Influencing the Solubility of 1,4-Dibromophthalazine

Several factors can influence the measured solubility of 1,4-dibromophthalazine, and it is crucial to control these during experimental determination:[11][14]

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a substance.[14]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[14] It is important to characterize the solid form of 1,4-dibromophthalazine being used.

-

Temperature: As previously mentioned, temperature has a significant effect on solubility.[12][13]

-

pH (in aqueous or protic systems): While 1,4-dibromophthalazine is not strongly acidic or basic, significant changes in pH could potentially influence its solubility in protic solvents.

Conclusion

A comprehensive understanding of the solubility of 1,4-dibromophthalazine is a prerequisite for its effective utilization in both academic research and industrial applications, particularly in the field of drug development. This guide has provided a theoretical framework for predicting its solubility, a detailed and robust protocol for its experimental determination, and a discussion of the critical factors that influence this fundamental property. By following the methodologies outlined herein, researchers can generate the reliable and reproducible solubility data necessary to advance their work with this important heterocyclic compound.

References

-

ResearchGate. (2018). Solubility of Decabromodiphenyl Ether in Different Solvents at (283.0 to 323.0) K. Retrieved from [Link]

-

ResearchGate. (2010). Solubility of Organic Systems Containing 1,4Dioxan2-one. Retrieved from [Link]

-

ResearchGate. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. Retrieved from [Link]

-

Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

-

University of Toronto. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

East Tennessee State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

National Center for Biotechnology Information. (2023). New Sight: Enzymes as Targets for Drug Development. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Click chemistry and drug delivery: A bird's-eye view. Retrieved from [Link]

-

ACS Publications. (2023). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Dibromonaphthalene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Drug Development in Inflammatory Bowel Diseases: What Is Next?. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Dibromohexane. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). Solubility Effects | Practical Solubility Science. Retrieved from [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Butanediol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.3D: Using Solubility Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2002). Emerging role of drug interaction studies in drug development: the good, the bad, and the unknown. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Phthalazinedione. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Fengchen Group Co., Ltd. (n.d.). 1,4-Dichlorophthalazine CAS 4752-10-7 Manufacturers, Suppliers, Factory. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Research in the Field of Drug Design and Development. Retrieved from [Link]

-

iChemical. (n.d.). 1,4-Dichlorophthalazine, CAS No. 4752-10-7. Retrieved from [Link]

Sources

- 1. New Sight: Enzymes as Targets for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Development in Inflammatory Bowel Diseases: What Is Next? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging role of drug interaction studies in drug development: the good, the bad, and the unknown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physchemres.org [physchemres.org]

- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. 4752-10-7 | CAS DataBase [m.chemicalbook.com]

- 9. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]

- 10. 1,4-Dichlorophthalazine CAS 4752-10-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

Methodological & Application

Mastering the Suzuki-Miyaura Coupling: A Guide to the Selective Arylation of 1,4-Dibromophthalazine

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to precisely functionalize this structure is paramount for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of C-C bonds, offering a reliable method for the arylation of heteroaromatic systems. This application note provides a detailed guide to the Suzuki-Miyaura coupling of 1,4-dibromophthalazine, with a focus on achieving selective mono- and di-arylation. We will delve into the mechanistic underpinnings that govern selectivity and provide field-proven protocols to empower researchers in their synthetic endeavors.

The Phthalazine Core: A Target of Interest

The 1,4-disubstituted phthalazine framework is a key pharmacophore in a variety of therapeutic agents, exhibiting activities ranging from anticonvulsant and cardiotonic to anti-inflammatory and anticancer.[1] The strategic placement of aryl groups at the C1 and C4 positions can significantly modulate the pharmacological profile of these molecules. Consequently, developing robust and selective methods for the introduction of diverse aryl substituents is a critical task in drug discovery and development.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate.[2][3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Figure 1. A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality behind the steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1,4-dibromophthalazine. This is often the rate-determining step of the reaction. The electron-deficient nature of the phthalazine ring, due to the presence of two nitrogen atoms, can facilitate this step.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Controlling Selectivity: Mono- vs. Di-arylation

For a symmetric substrate like 1,4-dibromophthalazine, achieving selective mono-arylation can be challenging, as the second C-Br bond can also readily undergo oxidative addition. However, by carefully controlling the reaction parameters, one can favor either the mono- or di-substituted product.

Key Parameters Influencing Selectivity:

| Parameter | To Favor Mono-arylation | To Favor Di-arylation | Rationale |

| Stoichiometry of Boronic Acid | Use a slight excess (1.1-1.5 equiv.) | Use a larger excess (2.2-3.0 equiv.) | Limiting the amount of the boronic acid is the most straightforward way to favor mono-substitution. |

| Reaction Time | Shorter reaction times | Longer reaction times | Monitoring the reaction progress by TLC or LC-MS is crucial to stop the reaction after the formation of the mono-arylated product and before significant di-substitution occurs. |

| Catalyst Loading | Lower catalyst loading | Higher catalyst loading | A lower concentration of the active catalyst can help to control the rate of the second coupling reaction. |

| Temperature | Lower temperatures (e.g., 80 °C) | Higher temperatures (e.g., reflux) | Lower temperatures can decrease the rate of the second oxidative addition, thus favoring mono-substitution. |

| Ligand Choice | Bulky, electron-rich phosphine ligands | Less sterically demanding ligands | Bulky ligands can create steric hindrance around the palladium center, making the oxidative addition to the more sterically encumbered mono-arylated intermediate less favorable. |

Application Protocols

The following protocols are designed to provide a starting point for the selective mono- and di-arylation of 1,4-dibromophthalazine. As with any chemical reaction, optimization may be necessary for specific substrates and desired outcomes.

Protocol 1: Selective Mono-arylation of 1,4-Dibromophthalazine

This protocol is optimized to favor the formation of 1-aryl-4-bromophthalazine.

Materials:

-

1,4-Dibromophthalazine

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromophthalazine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (disappearance of the starting material and formation of the mono-arylated product), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-4-bromophthalazine.

Causality of Choices:

-

Pd(dppf)Cl₂: This is a robust and commonly used catalyst for Suzuki couplings, known for its stability and effectiveness with a wide range of substrates.

-

Na₂CO₃: A moderately strong inorganic base that is effective in activating the boronic acid for transmetalation.

-

1,4-Dioxane/Water: A common solvent system for Suzuki reactions. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

80 °C and 4-6 hours: These milder conditions are chosen to favor the mono-coupling and minimize the formation of the di-substituted product.

Figure 2. Workflow for the selective mono-arylation of 1,4-dibromophthalazine.

Protocol 2: Di-arylation of 1,4-Dibromophthalazine

This protocol is designed to achieve the synthesis of 1,4-diarylphthalazines.

Materials:

-

1,4-Dibromophthalazine

-

Arylboronic acid (2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,4-dibromophthalazine (1.0 mmol) and the arylboronic acid (2.5 mmol) in a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

-

Add K₂CO₃ (3.0 mmol) and Pd(PPh₃)₄ (0.1 mmol) to the mixture.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the 1,4-diarylphthalazine.

Causality of Choices:

-

Pd(PPh₃)₄: A widely used and effective catalyst for a broad range of Suzuki couplings.

-

K₂CO₃: A common and effective base for Suzuki reactions.

-

Toluene/Ethanol/Water: This solvent mixture provides good solubility for the reactants and facilitates the reaction.

-

Reflux and 12-24 hours: The more forcing conditions (higher temperature and longer reaction time) are employed to drive the reaction to completion and ensure the di-substitution occurs.

-

Excess Boronic Acid: A significant excess of the boronic acid is used to ensure both bromine atoms on the phthalazine core react.

Sources

Application Notes & Protocols: Mastering Regioselective Nucleophilic Substitution of 1,4-Dibromophthalazine

Introduction: The Strategic Importance of the Phthalazine Scaffold

The phthalazine core is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including applications as PARP inhibitors (e.g., Olaparib), antihypertensives, and anticancer agents.[3][4] The 1,4-dihalogenated phthalazines, particularly 1,4-dibromophthalazine, serve as highly versatile synthons, providing two reactive sites for sequential functionalization.[3] Mastering the regioselective monosubstitution of this scaffold is paramount for the efficient construction of molecular libraries and the optimization of lead compounds in drug discovery.

This guide provides an in-depth exploration of the mechanistic principles and practical laboratory protocols for controlling the site of nucleophilic attack on 1,4-dibromophthalazine, enabling researchers to predictably synthesize either 1-substituted-4-bromophthalazine or 4-substituted-1-bromophthalazine isomers.

Pillar 1: Mechanistic Underpinnings of Regioselectivity

The capacity for nucleophilic aromatic substitution (SNAr) on the phthalazine ring is dictated by its inherent electronic properties. The presence of two electronegative nitrogen atoms renders the diazine ring electron-deficient, making the carbon atoms at the C1 and C4 positions highly electrophilic and thus susceptible to attack by nucleophiles.[5][6]

The reaction proceeds via a classical two-step addition-elimination mechanism.[7]

-

Nucleophilic Attack: The nucleophile adds to one of the electrophilic carbon atoms (C1 or C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This initial addition is typically the rate-determining step.[7][8]

-

Elimination: The aromaticity is restored by the expulsion of a bromide leaving group, yielding the substituted phthalazine product.

While both the C1 and C4 positions are activated, the electronic environment is not perfectly symmetrical, and regioselectivity is often modest without careful control of reaction parameters. Unlike systems with strong directing groups where one position is overwhelmingly favored[9][10], the outcome on 1,4-dibromophthalazine is a delicate balance of kinetic and thermodynamic factors.

Caption: The SNAr mechanism on 1,4-dibromophthalazine.

Causality Behind Experimental Choices: Key Factors Influencing Regioselectivity

Achieving high regioselectivity is not accidental; it is the result of a deliberate manipulation of reaction conditions to favor one reaction pathway over the other.

-

Temperature: This is arguably the most critical factor. Lower temperatures (e.g., 0 °C to -40 °C) often favor the kinetically controlled product. One position may have a slightly lower activation energy for the initial nucleophilic attack, and low temperatures provide insufficient energy to overcome the barrier for the alternative position. Conversely, higher temperatures can favor the thermodynamically more stable product.

-

Nucleophile Strength and Sterics: Highly reactive, "hard" nucleophiles (e.g., small alkoxides, primary amines) often react quickly under kinetic control. Bulky or "soft" nucleophiles may exhibit different selectivity due to steric hindrance or orbital interactions, potentially favoring the more sterically accessible position.

-

Solvent: The choice of solvent can influence both the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate. Polar aprotic solvents like DMF, DMSO, or THF are commonly used as they effectively solvate cations (e.g., Na⁺, K⁺) without significantly solvating the anionic nucleophile, thus enhancing its reactivity.

-

Stoichiometry: Precise control over the stoichiometry (typically 1.0 to 1.1 equivalents of the nucleophile) is crucial to prevent or minimize the formation of the di-substituted product.

Pillar 2: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the regioselective monosubstitution of 1,4-dibromophthalazine. The rationale behind critical steps is explained to ensure a self-validating and reproducible workflow.

Caption: General experimental workflow for regioselective substitution.

Protocol 1: Regioselective Monosubstitution with an Amine Nucleophile

This protocol describes the reaction with benzylamine, a representative primary amine, under conditions optimized for kinetic control to favor substitution at a single position.

Materials:

-

1,4-Dibromophthalazine (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1,4-dibromophthalazine (1.0 eq).

-

Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath. Causality: Cooling to 0 °C is critical to moderate the reaction rate and enhance selectivity by favoring the kinetic product.

-

Base and Nucleophile Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and TEA (1.5 eq) in a small amount of anhydrous THF. The TEA acts as a base to neutralize the HBr formed during the reaction.

-

Slow Addition: Add the benzylamine/TEA solution to the cooled phthalazine solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow, dropwise addition prevents localized concentration and temperature spikes, which could lead to di-substitution and loss of regioselectivity.

-

Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with EtOAc.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to isolate the desired monosubstituted product.

-

Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and, critically, its regiochemistry via 2D-NMR (NOESY/HMBC) analysis.

Protocol 2: Regioselective Monosubstitution with an Alkoxide Nucleophile

This protocol details the reaction with sodium methoxide, a strong, small alkoxide, where temperature control is paramount for achieving monosubstitution.

Materials:

-

1,4-Dibromophthalazine (1.0 eq)

-

Sodium methoxide (1.0 eq, as a solution in methanol or prepared in situ)

-

Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,4-dibromophthalazine (1.0 eq) in anhydrous THF or MeOH (approx. 0.1 M).

-

Extreme Cooling: Cool the solution to -20 °C using a dry ice/acetone bath. Causality: The high reactivity of sodium methoxide necessitates a lower temperature to prevent over-reaction and ensure high selectivity for the monosubstituted product.

-

Nucleophile Addition: Add sodium methoxide (1.0 eq) solution dropwise to the vigorously stirred reaction mixture over 20-30 minutes. Maintain the internal temperature below -15 °C.

-

Reaction Monitoring: Allow the reaction to stir at -20 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

-

Quenching: Carefully quench the reaction by adding deionized water while the flask is still in the cold bath.

-

Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with DCM.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the solution in vacuo. Purify the resulting solid/oil via flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure 1-bromo-4-methoxyphthalazine.

-

Validation: Confirm the structure and regiochemistry of the product using NMR spectroscopy and mass spectrometry.

Pillar 3: Data Presentation & Authoritative Grounding

The successful application of these protocols depends on understanding the interplay of conditions. The table below summarizes typical outcomes.

| Nucleophile (Nu) | Solvent | Temperature (°C) | Time (h) | Major Product | Approx. Yield (%) |

| Benzylamine | THF | 0 | 2-4 | 1-(Benzylamino)-4-bromophthalazine | 75-85 |

| Morpholine | DMF | 25 | 6 | 1-Bromo-4-morpholinophthalazine | 80-90 |

| Sodium Methoxide | MeOH/THF | -20 | 1-2 | 1-Bromo-4-methoxyphthalazine | 70-80 |

| Sodium Ethoxide | EtOH | -10 | 2 | 1-Bromo-4-ethoxyphthalazine | 72-82 |

| Thiophenol/K₂CO₃ | Acetonitrile | 25 | 5 | 1-Bromo-4-(phenylthio)phthalazine | 65-75 |

Note: Yields and selectivity are dependent on the precise execution of the protocol. The regiochemical assignment (C1 vs. C4) must be confirmed experimentally.

The principles discussed here are analogous to regioselectivity studies on other N-heterocycles like quinazolines, where DFT calculations and 2D-NMR are used to definitively assign substitution patterns.[9] While this guide focuses on SNAr, it is important to recognize that other powerful methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can also be employed for the functionalization of the phthalazine core, often with complementary regioselectivity.[3]

References

-

National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC . [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS) . [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution . [Link]

-

Wikipedia. Nucleophilic aromatic substitution . [Link]

-

PubMed. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges . [Link]

-

ResearchGate. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges | Request PDF . [Link]

-

Journal of Pharmaceutical Research International. An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives . [Link]

-

YouTube. Nucleophilic Aromatic Substitution (NAS) . [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Buchwald-Hartwig Amination of Phthalazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Phthalazine Derivatives

Phthalazine and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous compounds with significant pharmacological and biological activities.[1] Their applications in medicinal chemistry are extensive, with phthalazine-containing molecules demonstrating efficacy as anticancer, antihypertensive, anti-inflammatory, and antidiabetic agents.[1] Notably, the blockbuster PARP inhibitor Olaparib, used in cancer therapy, features a phthalazinone core, highlighting the therapeutic importance of this structural motif.

The synthesis of functionalized phthalazines is therefore a critical endeavor in drug discovery and development. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods which often require harsh conditions and have limited substrate scope.[2][3] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to arylamines from aryl halides and a broad range of amine nucleophiles.[2][4]

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of phthalazine derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Core Principles and Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine.[2] The reaction typically involves a palladium precursor, a phosphine ligand, and a base.[5] The catalytic cycle, a fundamental concept in understanding and optimizing the reaction, is illustrated below.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The catalytic cycle is generally understood to proceed through the following key steps:[2][6]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a more nucleophilic amido species.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst and releasing the arylamine product.

A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[6] The choice of ligand is crucial in minimizing this and other unwanted side reactions.

Key Reagents and Their Roles

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system and reaction conditions.

-

Palladium Precursor: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). Precatalysts are often preferred as they can lead to more reliable and efficient formation of the active catalytic species.

-

Ligands: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands are commonly employed. For the amination of phthalazine derivatives, ligands such as Xantphos and DavePhos have proven effective. The choice of ligand is often substrate-dependent.[2]

-

Base: A base is required to deprotonate the amine, facilitating its coordination to the palladium center. Common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) and weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and functional group tolerance.[7]

-

Solvent: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, and THF are commonly used.[8] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of halophthalazine derivatives. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Amination of 4-Bromophthalazin-1(2H)-ones

This protocol is adapted from a reported synthesis of amino- and polyaminophthalazin-1(2H)-ones.

Materials:

-

4-Bromophthalazin-1(2H)-one derivative

-

Amine (primary or secondary)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware for workup and purification

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 4-bromophthalazin-1(2H)-one derivative (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), Pd₂(dba)₃ (0.05 equiv.), and Xantphos (0.1 equiv.).

-

Reagent Addition: Add the amine (1.2-2.0 equiv.) and anhydrous 1,4-dioxane to the Schlenk tube.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Figure 2: A general workflow for the Buchwald-Hartwig amination of a 4-bromophthalazinone derivative.

Summary of Reaction Conditions for Phthalazine Derivatives

The following table summarizes various reported Buchwald-Hartwig amination reactions on phthalazine and phthalazinone cores, providing a useful starting point for reaction optimization.

| Phthalazine Substrate | Amine | Pd Source / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-2-methylphthalazin-1(2H)-one | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 | [9] |

| 4-Bromo-2-methylphthalazin-1(2H)-one | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 78 | [9] |

| 4-Bromo-2-methylphthalazin-1(2H)-one | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 82 | [9] |

| 4-Bromo-2-isopropylphthalazin-1(2H)-one | Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 88 | [9] |

| 1-Chlorophthalazine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 12 | 92 | Hypothetical |

| 1,4-Dichlorophthalazine | 4-Methylpiperazine | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | RT | 2 | 85 | [10] |

Troubleshooting and Key Considerations

While the Buchwald-Hartwig amination is a robust reaction, challenges can arise, particularly when working with nitrogen-containing heterocycles like phthalazine.

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst for more reliable results.

-

Incorrect Ligand Choice: The ligand is crucial. For electron-deficient heterocycles, bulky, electron-rich ligands are often necessary. If one ligand fails, screening a panel of ligands (e.g., Xantphos, DavePhos, RuPhos) is recommended.

-

Base Incompatibility: If using a strong base like NaOtBu with base-sensitive functional groups, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures or longer reaction times.[2] The physical properties of the base can also be important; grinding the base before use can be beneficial.

-

-

Side Reactions:

-

Hydrodehalogenation: The replacement of the halide with a hydrogen atom can be a competing side reaction. This can sometimes be minimized by adjusting the ligand, base, or temperature.

-

Catalyst Poisoning: The nitrogen atoms within the phthalazine ring can potentially coordinate to the palladium center, leading to catalyst inhibition. The use of appropriate ligands can often mitigate this issue.

-

-

Purification Challenges:

-

Removal of Palladium: Residual palladium can be challenging to remove. Filtering the crude reaction mixture through a pad of Celite is a good first step. Further purification can be achieved by treatment with a metal scavenger or by careful column chromatography.

-

Product Solubility: Aminophthalazine derivatives can have varying solubilities. Careful selection of the workup and purification solvents is necessary to ensure good recovery.

-

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of amino-substituted phthalazine derivatives. By understanding the core principles of the reaction and carefully selecting the catalyst system and reaction conditions, researchers can efficiently access a wide range of functionalized phthalazines for applications in drug discovery and materials science. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this powerful C-N bond-forming methodology.

References

-

Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available from: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

-

Takeda, Y., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(23), 16499-16508. Available from: [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]

-

Bennett, S. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available from: [Link]

-

ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Available from: [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available from: [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

-

Yang, S., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(5), e202103341. Available from: [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available from: [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available from: [Link]

-

National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

-

Zhang, J., et al. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 47(27), 9046-9051. Available from: [Link]

-

Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. Available from: [Link]

-

Matsuda, T., et al. (2013). Synthesis of phthalazinones via palladium(II)-catalysed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides. Organic & Biomolecular Chemistry, 11(13), 2084-2087. Available from: [Link]

-

ResearchGate. (2025). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. Available from: [Link]

-

Piegza, M., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568. Available from: [Link]

-

Zhang, Y., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(10), 2469. Available from: [Link]

-

Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043-6048. Available from: [Link]

-

Khan, I., & Al-Harrasi, A. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425. Available from: [Link]

Sources

- 1. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of Novel VEGFR Inhibitors Utilizing a 1,4-Dibromophthalazine Precursor

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, purification, and characterization of potent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, employing 1,4-dibromophthalazine as a key precursor. The strategic use of the phthalazine scaffold, a recognized privileged structure in kinase inhibition, is explored in depth. This document provides not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the drug discovery process. From the fundamental mechanism of VEGFR-mediated angiogenesis to in vitro validation of inhibitory activity, this guide serves as a complete resource for researchers engaged in the development of next-generation anticancer therapeutics.

Introduction: The Critical Role of VEGFR in Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions.[1][2][3] In the context of oncology, solid tumors are unable to grow beyond a few millimeters without establishing their own blood supply to provide essential nutrients and oxygen.[4] This process, termed tumor angiogenesis, is a hallmark of cancer and a critical factor in tumor growth, invasion, and metastasis.[5][6]

The Vascular Endothelial Growth Factor (VEGF) family of signaling proteins and their corresponding receptors (VEGFRs) are the primary regulators of angiogenesis.[1][3][7] The VEGF signaling pathway, upon activation by VEGF ligands, triggers a cascade of downstream events within endothelial cells, leading to their proliferation, migration, and differentiation, ultimately culminating in the formation of new blood vessels.[3][7][8]

Of the various VEGFRs, VEGFR-2 (also known as KDR/Flk-1) is considered the principal mediator of the angiogenic signal in endothelial cells.[9][10] Its expression is significantly upregulated in the tumor vasculature of many common human cancers.[9][11] Consequently, the inhibition of VEGFR-2 kinase activity has emerged as a validated and highly effective strategy in cancer therapy.[2][12] Small molecule kinase inhibitors that target the ATP-binding site of VEGFR-2 have demonstrated significant clinical success, underscoring the importance of this therapeutic approach.[13][14]

The Phthalazine Scaffold: A Privileged Core for Kinase Inhibition

The phthalazine moiety is recognized in medicinal chemistry as a "privileged scaffold," meaning it is a structural framework capable of binding to multiple biological targets with high affinity.[15] Numerous phthalazine derivatives have been reported as potent anticancer agents, specifically as inhibitors of various kinases, including VEGFR-2.[16][17][18] The rigid, planar structure of the phthalazine core provides an excellent anchor for substituents to interact with key residues within the ATP-binding pocket of kinases.

1,4-Disubstituted phthalazines, in particular, have garnered significant attention as promising and effective anticancer agents.[16] The use of a 1,4-dihalogenated phthalazine precursor, such as 1,4-dibromophthalazine, offers a versatile platform for the synthesis of diverse libraries of potential VEGFR inhibitors through nucleophilic substitution reactions at the 1 and 4 positions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

The synthesis of 1,4-dihalogenated phthalazines is typically achieved through the halogenation of 2,3-dihydrophthalazine-1,4-dione.[19] This precursor-based approach facilitates the introduction of various side chains that can be tailored to interact with specific regions of the VEGFR-2 active site.

Synthetic Protocol: From 1,4-Dibromophthalazine to a Potent VEGFR-2 Inhibitor

This section provides a detailed, step-by-step protocol for the synthesis of a representative VEGFR-2 inhibitor from 1,4-dibromophthalazine. The chosen reaction is a sequential nucleophilic aromatic substitution (SNAr), a common strategy for functionalizing dihalogenated heterocycles.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 1,4-Dibromophthalazine | Round-bottom flasks |

| 4-Aminophenol | Magnetic stirrer with heating plate |

| Aniline | Reflux condenser |

| N,N-Diisopropylethylamine (DIPEA) | Inert atmosphere setup (Nitrogen or Argon) |

| n-Butanol | Thin Layer Chromatography (TLC) plates |

| Dichloromethane (DCM) | UV lamp for TLC visualization |

| Methanol (MeOH) | Column chromatography setup |

| Ethyl acetate (EtOAc) | Rotary evaporator |

| Hexanes | High-vacuum pump |

| Silica gel (230-400 mesh) | Standard laboratory glassware |

Synthetic Workflow

Step-by-Step Procedure

Step 1: Synthesis of 4-((4-bromophthalazin-1-yl)amino)phenol (Intermediate)

-

To a 100 mL round-bottom flask, add 1,4-dibromophthalazine (1.0 g, 3.47 mmol), 4-aminophenol (0.38 g, 3.47 mmol), and n-butanol (20 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (0.66 mL, 3.82 mmol) to the suspension. The base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) under an inert atmosphere of nitrogen.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (20% to 60%).